Penicillic acid

描述

青霉酸是一种由曲霉属,如黄曲霉和青霉属,如洛克福青霉等霉菌产生的霉菌毒素。 它也是青霉素酸性降解的主要产物 . 该化合物于1947年由拉尔夫·拉斐尔首次合成 . 青霉酸的化学式为C8H10O4,摩尔质量为170.164 g·mol−1 .

准备方法

合成路线和反应条件: 青霉酸可以通过多种方法合成。 一种常用的方法是青霉素的酸性降解,其中青霉素用酸处理以生成青霉酸 . 另一种方法是黄曲霉和洛克福青霉的发酵,它们在特定条件下会自然产生青霉酸 .

工业生产方法: 在工业环境中,青霉酸通常通过黄曲霉和洛克福青霉的受控发酵生产。 发酵过程包括保持最佳温度和湿度条件,以最大限度地提高青霉酸的产量 . 然后可以使用高效液相色谱 (HPLC) 等技术提取和纯化该化合物 .

化学反应分析

反应类型: 青霉酸会发生各种化学反应,包括:

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.

还原: 常见的还原剂包括硼氢化钠和氢化铝锂.

主要形成的产物: 这些反应形成的主要产物因所用具体条件和试剂而异。 例如,氧化可以产生青霉酸的不同氧化形式,而还原可以产生各种还原衍生物 .

科学研究应用

Neurobiological Applications

Recent studies have identified penicillic acid as a promising compound for addressing neurodegenerative diseases, particularly Alzheimer’s disease. Research indicates that this compound exhibits anti-aggregation activity towards tau proteins, which are implicated in the pathogenesis of Alzheimer's disease.

Case Study: Anti-Aggregation Activity

- Study Overview : A study screened a library of fungal natural products and found that this compound effectively inhibits tau fibril formation.

- Methodology : In vitro assays demonstrated that this compound disaggregates tau fibrils, suggesting its potential as a therapeutic agent against tau-related neurodegeneration.

- Results : The compound showed favorable blood-brain barrier penetrability, although some mutagenic effects were noted. The research led to the exploration of analogs with reduced toxicity while retaining bioactivity against tau aggregation .

Toxicological Studies

This compound has been extensively studied for its toxic effects on mammalian cells. Research has shown that it can significantly inhibit cellular processes such as phagocytosis and protein synthesis.

Case Study: Cytotoxicity in Rat Alveolar Macrophages

- Study Overview : An investigation into the cytotoxic effects of this compound on rat alveolar macrophages revealed significant inhibition of phagocytosis at concentrations as low as 0.3 mM.

- Findings : The study reported an ED50 (effective dose for 50% inhibition) of 0.09 mM for phagocytosis and demonstrated dose-dependent inhibition of protein synthesis, indicating potential respiratory hazards for agricultural workers exposed to contaminated grains .

Agricultural Applications

This compound has been studied for its phytotoxic properties, affecting seed germination and plant growth.

Case Study: Phytotoxicity Assessment

- Study Overview : Research into the effects of this compound on corn germination showed that increasing concentrations directly correlated with reduced germination rates.

- Results : At a concentration of 500 µg/ml, this compound inhibited root growth by 50%. This suggests its potential use as a herbicide or in understanding plant-pathogen interactions .

Analytical Applications

This compound is also utilized in analytical chemistry to assess contamination levels in food products.

Case Study: Detection in Fruits

- Study Overview : A method was developed using liquid chromatography-tandem mass spectrometry to detect this compound in various fruits.

- Findings : This approach allowed for effective monitoring of this compound levels, aiding in food safety assessments and regulatory compliance in agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Anti-aggregation agent for tau proteins | Inhibits tau fibrils; potential therapeutic use against Alzheimer's disease |

| Toxicology | Cytotoxic effects on mammalian cells | Inhibits phagocytosis; ED50 for phagocytosis at 0.09 mM |

| Agriculture | Phytotoxic effects on seed germination | Inhibits corn germination; 50% root growth reduction at 500 µg/ml |

| Analytical Chemistry | Detection in food products | Effective monitoring method developed for assessing contamination levels |

作用机制

青霉酸通过多种机制发挥其作用:

抗菌活性: 青霉酸通过干扰细菌细胞壁的合成来抑制各种细菌的生长.

细胞毒性: 该化合物通过破坏细胞过程,在某些细胞系中诱导细胞毒性作用.

分子靶标和途径: 青霉酸靶向参与细胞壁合成和细胞代谢的特定酶和途径.

相似化合物的比较

青霉酸可以与其他类似的霉菌毒素进行比较,例如:

黄曲霉毒素: 黄曲霉毒素由曲霉属产生,以其强烈的致癌性而闻名.

桔霉素: 桔霉素由青霉属和红曲霉属产生,具有肾毒性和肝毒性.

棒曲霉素: 棒曲霉素由青霉属和曲霉属产生,以其诱变和致癌作用而闻名.

独特性: 青霉酸在其化学结构和特定的生物活性方面是独特的。 与黄曲霉毒素和桔霉素不同,青霉酸具有独特的抗菌特性和不同的作用机制 .

生物活性

Penicillic acid (PA) is a polyketide mycotoxin produced by various species of fungi, particularly from the genera Aspergillus and Penicillium. This compound has garnered attention due to its diverse biological activities, including cytotoxicity, antibacterial properties, and potential implications in neurodegenerative diseases. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

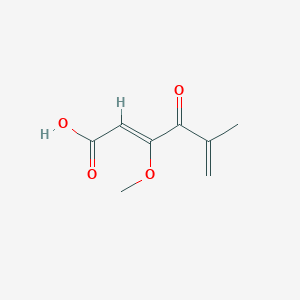

Chemical Structure and Properties

This compound is chemically characterized as 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid. Its structure contributes to its biological activities, particularly in interactions with cellular components and microbial pathogens.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on mammalian cells. A study conducted on rat alveolar macrophages revealed that PA affects membrane integrity and cellular functions:

- Cell Viability : Exposure to 1.0 mM PA resulted in a significant release of after 2 hours, indicating compromised membrane integrity.

- ATP Depletion : A notable decrease in ATP levels was observed after 4 hours of exposure to 1.0 mM PA.

- Protein and RNA Synthesis Inhibition : The ED50 for protein synthesis inhibition was determined to be 0.18 mM after 2 hours, while RNA synthesis showed an ED50 of 0.60 mM under similar conditions. The inhibition of phagocytosis was more sensitive, with an ED50 of 0.09 mM noted for this process .

Antibacterial Activity

This compound has been identified as having potent antibacterial properties against several plant pathogenic bacteria:

- Minimum Inhibitory Concentration (MIC) : In vitro tests showed that PA inhibited the growth of twelve phytopathogenic bacteria with MIC values ranging from 12.3 to 111.1 μg/ml.

- Field Efficacy : In detached peach leaves infected with Xanthomonas arboricola pv. pruni, this compound demonstrated control efficacy of 82.4% at 111.1 μg/ml and up to 94.1% at 333.3 μg/ml .

Neuroprotective Potential

Recent studies have explored the potential of this compound as a therapeutic agent in neurodegenerative diseases, particularly Alzheimer's disease (AD):

- Tau Aggregation Inhibition : PA has shown promise in inhibiting tau protein aggregation, a hallmark of AD pathology. In vitro experiments indicated that PA could disaggregate tau fibrils effectively, suggesting its potential as a chemical probe for drug development against tau-related disorders .

- Blood-Brain Barrier Penetrability : Computational predictions indicate that PA possesses favorable properties for crossing the blood-brain barrier, enhancing its potential therapeutic application despite concerns regarding mutagenicity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

- Cytotoxicity in Macrophages : A study investigated the effects of this compound on rat alveolar macrophages, revealing dose-dependent cytotoxic effects that highlight its potential risks in human health contexts .

- Agricultural Applications : Research on Aspergillus persii demonstrated that this compound could serve as a lead molecule for developing synthetic bactericides aimed at controlling plant diseases, showcasing its agricultural relevance .

- Neurodegenerative Disease Research : Studies focusing on tau aggregation have positioned this compound as a promising candidate for further exploration in therapeutic interventions for Alzheimer's disease, emphasizing its dual role as both a toxin and a potential treatment .

属性

IUPAC Name |

3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUGEZYPVGAPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C(=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00124 [mmHg] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

HAS CARCINOGENIC ACTIVITY ATTRIBUTABLE TO ALPHA,BETA-UNSATURATION TOGETHER WITH AN EXTERNAL CONJUGATED DOUBLE BOND ATTACHED TO THE 4 POSITION OF THE GAMMA LACTONE RING..., The effect of penicillic acid on isolated frog's heart has been studied along with ions of Na(+), K(+), and Ca(2+). Penicillic acid has been found to inhibit the entry of these ions into cardiac tissue thereby arresting the action of the heart. The blockage can be washed away by perfusion with Ringer's solution. | |

| Details | PMID:2163978, Pandiyan V et al; Indian J Exp Biol 28 (3): 295-6 (1990) | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

90-65-3 | |

| Record name | Penicillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。